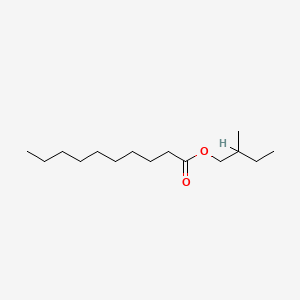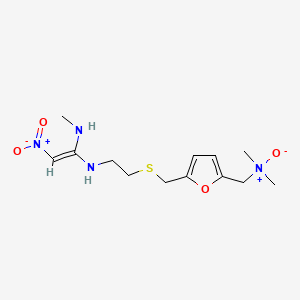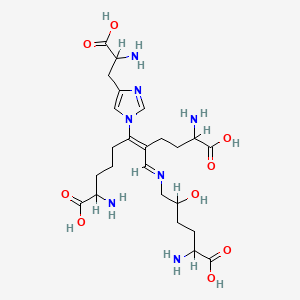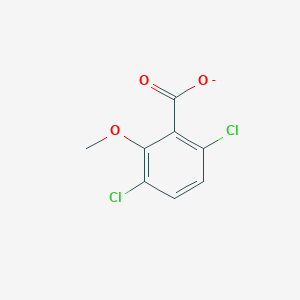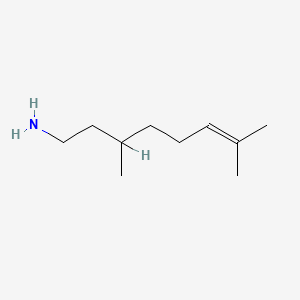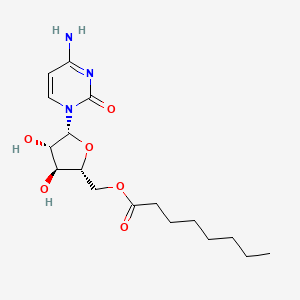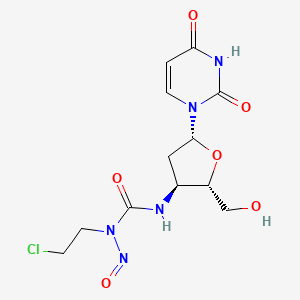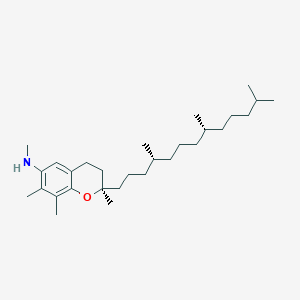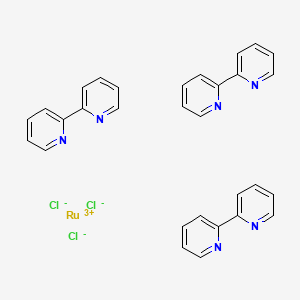![molecular formula C16H18N2O4 B1229662 2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester](/img/structure/B1229662.png)
2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(3-methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester is a N-acyl-amino acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Elucidation
Almorexant, a compound related to the chemical , is extensively metabolized, with its metabolites primarily excreted in feces. This detailed study of metabolism and elimination pathways could provide insights for similar compounds, emphasizing the importance of understanding metabolic interactions and potential biochemical pathways (Dingemanse et al., 2013).
Biochemical Diagnostic Marker Development
Research into fatty acid ethyl esters (FAEE) suggests that they could serve as biochemical markers for conditions like alcohol abuse. The concentration of FAEEs in patients correlated with blood ethanol levels, implying potential diagnostic applications in medical and forensic fields (Doyle et al., 1994).
Improvement of Drug Efficacy and Absorption
The usage of tryptophan ethyl ester to bypass defective gastrointestinal transport in Hartnup disease illustrates how modifying the chemical structure of a therapeutic agent can significantly enhance its absorption and efficacy. This approach could be considered for other compounds with poor gastrointestinal absorption (Jonas & Butler, 1989).
Understanding Environmental Exposures
Studies on specific esters have been crucial in understanding human exposure to various environmental compounds, such as plasticizers. Monitoring the urinary concentrations of metabolites can provide valuable insights into the extent of exposure, indicating the importance of research in environmental health and safety (Silva et al., 2013).
Insights into Biochemical and Pharmacological Effects
Exploratory studies into compounds like etozolin highlight how chemical derivatives can influence renal elimination and other physiological processes. Such research provides foundational knowledge for drug development and understanding the biochemical impact of chemical compounds (Scheitza, 1977).
Eigenschaften
Molekularformel |
C16H18N2O4 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
ethyl 2-[[2-(3-methyl-1-oxoisoquinolin-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(20)9-17-14(19)10-18-11(2)8-12-6-4-5-7-13(12)16(18)21/h4-8H,3,9-10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
NXBPOPIEDGTTNV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C(=CC2=CC=CC=C2C1=O)C |
Kanonische SMILES |
CCOC(=O)CNC(=O)CN1C(=CC2=CC=CC=C2C1=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


